molecular formula C5H9BrO3 B2645933 Ethyl 3-bromo-2-hydroxypropanoate CAS No. 92234-23-6

Ethyl 3-bromo-2-hydroxypropanoate

Cat. No. B2645933
Key on ui cas rn: 92234-23-6
M. Wt: 197.028
InChI Key: PGYLVERCTHVHET-UHFFFAOYSA-N
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Patent
US07476666B2

Procedure details

To a solution of ethyl 3-bromo-2-hydroxypropanoate (22.1 g, 112.0 mmol) in EtOH/H2O (1:1) was added sodium azide (10.9 g, 168.0 mmol). The reaction was stirred and heated to 90° C. for 3 days. The EtOH was removed in vacuo and the remaining aqueous solution was extracted with CHCl3 several times. The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to afford the azide as an orange oil. 1H NMR (400 MHz, d6-DMSO) δ 5.96 (d, J=5.6 Hz, 1H), 4.31-4.28 (m, 1H), 4.19-4.08 (m, 2H), 3.51-3.40 (m, 2H), 1.28-1.17 (m, 3H).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([OH:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N-:10]=[N+:11]=[N-:12].[Na+]>CCO.O>[N:10]([CH2:2][CH:3]([OH:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N+:11]=[N-:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
BrCC(C(=O)OCC)O
Name
Quantity
10.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The EtOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous solution was extracted with CHCl3 several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC(C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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